molecular formula C10H13NO2S B2930514 N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide CAS No. 1560653-33-9

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Cat. No.: B2930514
CAS No.: 1560653-33-9
M. Wt: 211.28
InChI Key: AHYKOCMWABIFNS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of indane, a bicyclic hydrocarbon, and contains a methanesulfonamide functional group

Mechanism of Action

Mode of Action

It is known that the compound contains an indane moiety , which is a cyclopentane fused to a benzene ring. This structure is found in many bioactive compounds and could potentially interact with various biological targets.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the biological activities of similar indole derivatives , it is possible that the compound could have a range of effects depending on its specific targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-dihydro-1H-indene+methanesulfonyl chlorideThis compound\text{2,3-dihydro-1H-indene} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-dihydro-1H-indene+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a methylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methylamine derivatives.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
  • N-(2,3-dihydro-1H-inden-3-yl)methanesulfonamide
  • N-(2,3-dihydro-1H-inden-4-yl)methanesulfonamide

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. The position of the methanesulfonamide group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKOCMWABIFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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